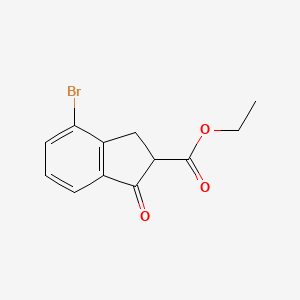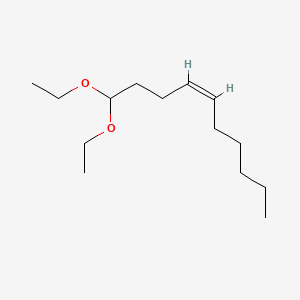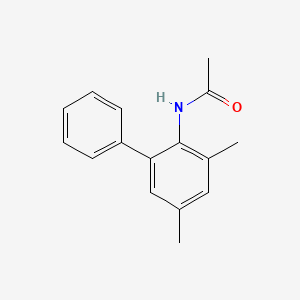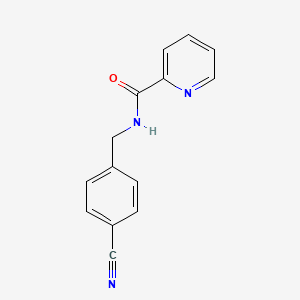
Ethyl 4-bromo-1-indanone-2-carboxylateE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-1-indanone-2-carboxylate is a chemical compound with the molecular formula C12H11BrO3. It is a derivative of indanone, a bicyclic aromatic ketone, and features a bromine atom at the 4-position and an ethyl ester group at the 2-position of the indanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-indanone-2-carboxylate typically involves the bromination of 1-indanone followed by esterification. One common method starts with the bromination of 1-indanone using bromine in the presence of a suitable solvent like acetic acid. The resulting 4-bromo-1-indanone is then subjected to esterification with ethanol and a catalytic amount of acid, such as sulfuric acid, to yield Ethyl 4-bromo-1-indanone-2-carboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-1-indanone-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted indanone derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-1-indanone-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-1-indanone-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group in the indanone ring can participate in binding interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: The parent compound without the bromine and ester groups.
4-Bromo-1-indanone: Similar structure but lacks the ethyl ester group.
Ethyl 1-indanone-2-carboxylate: Similar structure but lacks the bromine atom.
Uniqueness
Ethyl 4-bromo-1-indanone-2-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and potential biological activity. These functional groups enable a wide range of chemical transformations and interactions, making the compound valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11BrO3 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
ethyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-2-16-12(15)9-6-8-7(11(9)14)4-3-5-10(8)13/h3-5,9H,2,6H2,1H3 |
Clave InChI |
NXMRMHFUBBKVMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2=C(C1=O)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)




![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)

